2-(butylamino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-(butylamino)-2-oxoethyl 5-bromonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom attached to the nicotinic acid moiety and a butylamino group attached to the oxoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
2-(butylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.
Material Science: It is used in the preparation of coordination compounds with unique magnetic and luminescence properties.
Environmental Chemistry: Derivatives of this compound are studied for their potential in environmental applications such as water treatment processes.
Mechanism of Action
The mechanism of action of 2-(butylamino)-2-oxoethyl 5-bromonicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom in the nicotinate moiety can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(butylamino)-2-oxoethyl 5-bromonicotinate is unique due to the presence of the butylamino group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBXCUBENRNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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